molecular formula C15H19N5OS B2971048 N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline CAS No. 2097922-40-0

N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline

Cat. No.: B2971048
CAS No.: 2097922-40-0
M. Wt: 317.41
InChI Key: XUECUNUGNAUKSL-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline is a complex organic compound characterized by the presence of a thiadiazole ring, a piperazine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the piperazine ring, and finally the coupling with the aniline derivative. Common synthetic routes include:

    Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Piperazine Ring: The piperazine ring is often synthesized via nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the thiadiazole and piperazine intermediates with an aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzamide
  • N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenylamine

Uniqueness

N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring imparts stability and reactivity, while the piperazine and aniline moieties contribute to its versatility in various applications.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-18(2)13-5-3-4-12(10-13)15(21)20-8-6-19(7-9-20)14-11-16-22-17-14/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUECUNUGNAUKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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